molecular formula C12H18ClN B1414708 [(4-Chlorophenyl)methyl](pentan-3-yl)amine CAS No. 108157-25-1

[(4-Chlorophenyl)methyl](pentan-3-yl)amine

Cat. No.: B1414708
CAS No.: 108157-25-1
M. Wt: 211.73 g/mol
InChI Key: NKFQYHXJWAQCRM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a pentan-3-yl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and pentan-3-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzyl chloride is reacted with pentan-3-amine in an appropriate solvent like ethanol or methanol under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain (4-Chlorophenyl)methylamine in high purity.

Industrial Production Methods

In an industrial setting, the production of (4-Chlorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

(4-Chlorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in biochemical assays to investigate its interaction with various enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)methylamine exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

(4-Chlorophenyl)methylamine can be compared with other similar compounds such as:

    (4-Chlorophenyl)methylamine: Similar structure but with a butan-2-yl group instead of pentan-3-yl, which may affect its binding properties and biological activity.

    (4-Chlorophenyl)methylamine: Contains a hexan-4-yl group, potentially altering its solubility and reactivity.

    (4-Chlorophenyl)methylamine: With a propan-2-yl group, this compound may exhibit different pharmacokinetic properties.

The uniqueness of (4-Chlorophenyl)methylamine lies in its specific structural configuration, which can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-12(4-2)14-9-10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFQYHXJWAQCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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